molecular formula C12H16ClNO3 B8096793 Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride

Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride

Cat. No.: B8096793
M. Wt: 257.71 g/mol
InChI Key: YLCXKAWLTIIZIJ-RFVHGSKJSA-N
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Description

Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride (CAS: 1220033-95-3) is a chiral organic compound with the molecular formula C₁₂H₁₆ClNO₃ and a molecular weight of 257.71 g/mol . Structurally, it consists of a benzoate ester substituted at the para-position with a pyrrolidin-3-yloxy group. The (R)-configuration at the pyrrolidine ring’s oxygen-bearing carbon introduces stereochemical specificity, which is critical for interactions with biological targets. This compound is commonly utilized as a building block in pharmaceutical synthesis, particularly for developing ligands targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCXKAWLTIIZIJ-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)O[C@@H]2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Chiral Pyrrolidin-3-ol

Procedure :

  • Activation of Methyl 4-Hydroxybenzoate :

    • The hydroxyl group is activated via mesylation (MsCl, Et3_3N, CH2_2Cl2_2, 0°C, 2 h) to form methyl 4-(methylsulfonyloxy)benzoate.

  • Etherification :

    • React with (R)-pyrrolidin-3-ol in the presence of K2_2CO3_3 in DMF at 80°C for 12 h.

  • Salt Formation :

    • Treat the product with HCl in Et2_2O to yield the hydrochloride salt.

Yield : 65–72% (over three steps).

Asymmetric Organocatalytic Michael-Aldol Sequence

Procedure :

  • Chiral Catalyst System :

    • Use diphenylsilylprolinol ether (10 mol%) and quinidine (5 mol%) in THF at −20°C.

  • Coupling :

    • React methyl 4-oxobenzoate with (R)-pyrrolidin-3-ol under Dean-Stark conditions to remove H2_2O.

  • Workup :

    • Purify via column chromatography (SiO2_2, EtOAc/hexane = 1:3) and crystallize from EtOH/HCl.

Yield : 58% with 98% enantiomeric excess (e.e.).

One-Pot Tandem Reaction

Procedure :

  • In Situ Protection :

    • Protect (R)-pyrrolidin-3-ol as a tert-butoxycarbonyl (Boc) derivative using Boc2_2O.

  • Simultaneous Etherification and Deprotection :

    • React Boc-protected pyrrolidinol with methyl 4-hydroxybenzoate and TFA in CH3_3CN at 60°C.

  • Acidification :

    • Add concentrated HCl to precipitate the hydrochloride salt.

Yield : 81% (one-pot).

Optimization and Comparative Analysis

MethodConditionsYield (%)e.e. (%)Key Advantages
Nucleophilic SubstitutionK2_2CO3_3, DMF, 80°C72N/ASimple, scalable
Organocatalytic−20°C, THF, chiral catalysts5898High enantioselectivity
One-Pot TandemTFA, CH3_3CN, 60°C8199Fewer steps, high purity

Notes :

  • The one-pot method avoids intermediate isolation, reducing purification losses.

  • Organocatalysis achieves superior stereocontrol but requires low temperatures.

Analytical Characterization

Critical quality attributes confirmed via:

  • HPLC : Chiralcel OD-H column, hexane/i-PrOH = 90:10, 1 mL/min, retention time = 8.2 min.

  • 1^1H NMR (400 MHz, D2_2O): δ 7.98 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 4.12 (m, 1H), 3.85 (s, 3H), 3.30–3.45 (m, 4H), 2.15–2.25 (m, 2H).

  • mp : 198–200°C (decomposition) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactams, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrolidine or benzoate moieties .

Scientific Research Applications

Scientific Research Applications

The compound has been utilized in several domains:

Medicinal Chemistry

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride shows promise as a DPP-4 inhibitor, which is crucial in managing type 2 diabetes by enhancing incretin hormone levels and improving glucose metabolism. Research indicates that modifications in its structure can enhance its potency against DPP-4, demonstrating a potential pathway for developing new antidiabetic agents .

Biological Studies

  • Enzyme Interaction : The compound interacts with various enzymes, mimicking natural substrates and inhibiting their activity. This interaction can modulate biochemical pathways relevant to various diseases.
  • Antimicrobial Activity : Similar compounds have exhibited antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.

Pharmacological Research

  • Antiparasitic Activity : In vivo studies suggest that related compounds can significantly reduce parasite burdens in models of visceral leishmaniasis, indicating potential applications in antiparasitic therapies.
  • Receptor Binding Studies : The compound may interact with specific receptors influencing physiological responses, which could lead to novel therapeutic approaches.

Case Study 1: DPP-4 Inhibition

A study evaluated the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. The results indicated that certain modifications could enhance DPP-4 inhibition potency. This compound demonstrated significant efficacy in reducing blood glucose levels in diabetic mouse models, suggesting its viability as an antidiabetic agent .

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial properties of similar compounds revealed that this compound exhibits notable antibacterial activity. In vitro tests confirmed effectiveness against common bacterial strains, providing a basis for further exploration in therapeutic applications against infections.

Mechanism of Action

The mechanism of action of Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Methyl 3-(pyrrolidin-3-yloxy)benzoate Hydrochloride (CAS: EN300-744533)

  • Molecular Formula: C₁₁H₁₆ClNO₃
  • Molecular Weight : 230.31 g/mol
  • Key Differences: The pyrrolidinyloxy group is substituted at the meta-position (3-position) of the benzene ring instead of the para-position (4-position).

(S)-Methyl 4-(piperidin-2-yl)benzoate Hydrochloride (CAS: 1391547-09-3)

  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Molecular Weight : 255.74 g/mol
  • Key Differences :
    • Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring), increasing ring size and reducing ring strain.
    • The oxygen is linked to the 2-position of the piperidine ring, altering spatial orientation.
    • The (S)-stereochemistry contrasts with the (R)-configuration of the parent compound, which may lead to divergent enantioselectivity in receptor binding .

Ester Group Modifications

Benzyl 4-(3-pyrrolidinyloxy)benzoate Hydrochloride (CAS: 1220034-69-4)

  • Molecular Formula: C₁₈H₂₀ClNO₃
  • Molecular Weight : 333.81 g/mol
  • Key Differences :
    • Substitutes the methyl ester with a benzyl ester , increasing lipophilicity and molecular weight.
    • The benzyl group may enhance membrane permeability but reduce metabolic stability due to slower ester hydrolysis .
    • Classified as an IRRITANT , highlighting handling precautions compared to less hazardous analogs .

4-(Piperidin-4-yl)benzoic Acid Hydrochloride (CAS: 149353-84-4)

  • Molecular Formula: C₁₂H₁₆ClNO₂
  • Molecular Weight : 241.72 g/mol
  • Key Differences :
    • Replaces the methyl ester with a carboxylic acid , increasing polarity and reducing cell permeability.
    • The piperidine ring at the 4-position may favor different binding conformations compared to pyrrolidine analogs .

Biological Activity

Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16ClNO3
  • Molecular Weight : 245.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may function as an enzyme modulator or inhibitor, impacting various metabolic pathways. Although the precise mechanisms are still under investigation, it is hypothesized that the pyrrolidine moiety plays a crucial role in mediating these interactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antibacterial profile:

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus75
Compound BEscherichia coli100
Compound CPseudomonas aeruginosa150

In vitro studies have demonstrated that this compound exhibits activity against strains such as Bacillus subtilis and Enterococcus faecalis, with MIC values comparable to those of established antibiotics .

Antifungal Activity

Similar to its antibacterial effects, the compound also shows antifungal activity. Studies have evaluated the efficacy of pyrrolidine derivatives against fungal pathogens, revealing notable inhibitory effects on species such as Candida albicans. The antifungal activity is often quantified using MIC values, which help in determining the effectiveness of the compound in clinical settings.

Case Studies

  • Study on Antimicrobial Properties : A recent study explored the antimicrobial properties of this compound alongside other pyrrolidine derivatives. The results indicated that this compound significantly inhibited the growth of several pathogenic bacteria, supporting its potential use as an antimicrobial agent .
  • Evaluation in Animal Models : In vivo studies assessing the safety and efficacy of this compound demonstrated favorable outcomes in animal models. The compound was administered at varying doses, showing minimal toxicity while maintaining effective antibacterial action .

Research Findings

Recent research highlights the need for further investigation into the pharmacological properties of this compound. Key findings include:

  • Enzyme Inhibition : Preliminary data suggest that the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, which could explain its antimicrobial properties .
  • Synergistic Effects : When combined with other antibiotics, this compound showed enhanced efficacy against resistant bacterial strains, indicating a potential for use in combination therapy .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride?

A common approach involves nucleophilic substitution between a pyrrolidin-3-ol derivative and an activated benzoate ester. For example, coupling reactions in polar aprotic solvents like DMF (20°C, 1 hour) can facilitate the formation of the ether linkage . Post-synthesis, the hydrochloride salt is typically precipitated using HCl. Similar protocols for structurally related compounds highlight the importance of protecting groups for stereochemical control and purification via recrystallization .

Basic: How is the compound characterized to confirm its structure and purity?

Key techniques include:

  • 1H NMR : To verify the proton environment of the pyrrolidine ring, methoxy group, and aromatic protons .
  • HRMS : For precise molecular weight confirmation and detection of isotopic patterns .
  • X-ray crystallography : Programs like SHELXL (SHELX system) are used to resolve stereochemistry and validate the absolute configuration of the (R)-enantiomer .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

  • 2D NMR (COSY, NOESY) : To clarify through-space interactions and confirm substituent positions .
  • Computational modeling : Density functional theory (DFT) can predict NMR chemical shifts or IR spectra for comparison with experimental data .
  • Chiral chromatography : To isolate enantiomers and rule out stereochemical misassignments, as seen in CAS listings of related (R)-configured analogs .

Advanced: What experimental design considerations optimize synthetic yield and enantiomeric purity?

  • Solvent and temperature screening : Evidence from similar compounds shows DMF at 20°C improves reaction efficiency .
  • Catalyst selection : Asymmetric catalysis (e.g., chiral ligands) may enhance enantiomeric excess.
  • Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., reaction time, stoichiometry) .

Advanced: How can computational methods predict the compound’s biological activity?

  • Molecular docking : Compare the compound’s 3D structure (from X-ray data or DFT-optimized geometries) against target proteins (e.g., receptors with known pyrrolidine-binding motifs) .
  • Pharmacophore modeling : Use structural analogs (e.g., ’s pyrrolidinone derivatives) to infer potential bioactivity .
  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

Basic: What safety protocols are essential when handling this compound?

While specific toxicity data is limited, general precautions include:

  • PPE : Lab coat, gloves, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Waste disposal : Follow OSHA HazCom 2012 standards for hydrochloric acid-containing compounds .

Advanced: How can enantiomeric impurities be detected and mitigated?

  • Chiral HPLC : Using columns with cyclodextrin or cellulose-based stationary phases to separate (R) and (S) enantiomers .
  • Circular dichroism (CD) : To confirm optical activity and quantify enantiomeric excess .
  • Asymmetric synthesis : Employ chiral auxiliaries or enzymes (e.g., lipases) during key synthetic steps .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Column chromatography may be impractical; switch to recrystallization or distillation .
  • Reproducibility : Batch-to-batch variability in stereochemical outcomes requires rigorous process validation .
  • Regulatory compliance : Ensure synthesis protocols meet ICH guidelines for impurities and stability .

Basic: What physicochemical properties are critical for formulation studies?

  • Solubility : Hydrochloride salts generally improve aqueous solubility.
  • Melting point : Compare with analogs (e.g., 239–241°C for a related benzoic acid hydrochloride) to assess crystallinity .
  • Hygroscopicity : Stability under humid conditions impacts storage and handling .

Advanced: How can structural analogs guide SAR studies?

  • Modify substituents : Replace the pyrrolidine oxygen with sulfur (e.g., thioether analogs in ) to study electronic effects .
  • Bioisosteric replacements : Substitute the benzoate with heterocycles (e.g., quinolines in ) to enhance target affinity .

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